Diméthyl(N,N,N',N'-tétraméthyléthylènediamine)palladium(II)

Vue d'ensemble

Description

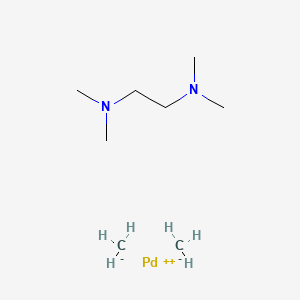

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is an organometallic complex with the molecular formula C8H22N2Pd. It is a palladium compound coordinated with dimethyl and N,N,N’,N’-tetramethylethylenediamine ligands. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties .

Applications De Recherche Scientifique

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) has a wide range of applications in scientific research:

Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.

Medicinal Chemistry: It is explored for its potential in drug development and synthesis of pharmaceutical intermediates.

Environmental Chemistry: It is used in the development of environmentally friendly catalytic processes.

Mécanisme D'action

Target of Action

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II), also known as [1,2-Bis(dimethylamino)ethane]dimethylpalladium, is a complex organometallic compound . It is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactant molecules in the chemical reactions it catalyzes .

Mode of Action

The compound acts as a Lewis base, providing electron pairs to form coordinate covalent bonds with reactant molecules . This interaction facilitates the breaking and forming of bonds in the reactant molecules, thereby catalyzing the chemical reaction .

Biochemical Pathways

As a catalyst, Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is involved in various chemical reactions, including cross-coupling reactions and catalytic reduction reactions . These reactions are part of larger biochemical pathways in synthetic chemistry .

Pharmacokinetics

Like other palladium compounds, it is expected to have low bioavailability due to its poor solubility .

Result of Action

The result of the action of Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is the acceleration of chemical reactions . By acting as a catalyst, it lowers the activation energy of the reactions, allowing them to proceed at a faster rate or under milder conditions .

Analyse Biochimique

Biochemical Properties

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) plays a crucial role in biochemical reactions, particularly as a catalyst in cross-coupling reactions. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound’s interaction with biomolecules is primarily through coordination with nitrogen atoms in the tetramethylethylenediamine ligand, which enhances its catalytic activity. This interaction is essential for the compound’s role in facilitating biochemical transformations .

Cellular Effects

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to alterations in gene expression. Additionally, the compound can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) involves its binding interactions with biomolecules. The compound acts as a catalyst by coordinating with nitrogen atoms in the tetramethylethylenediamine ligand, which facilitates the activation of substrates in biochemical reactions. This coordination enhances the compound’s ability to catalyze the formation of carbon-carbon bonds, making it a valuable tool in organic synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) can change over time. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it may degrade when exposed to light or higher temperatures. Long-term studies have shown that the compound can maintain its catalytic activity for extended periods, although some degradation may occur over time .

Dosage Effects in Animal Models

The effects of Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) vary with different dosages in animal models. At low doses, the compound has been observed to facilitate biochemical reactions without significant adverse effects. At higher doses, it may exhibit toxic effects, including irritation to the skin, eyes, and respiratory tract. These toxic effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is involved in various metabolic pathways, particularly those related to the synthesis of organic compounds. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, thereby influencing metabolic flux and metabolite levels. Its role as a catalyst in these pathways underscores its importance in biochemical research .

Transport and Distribution

Within cells and tissues, Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to coordinate with nitrogen atoms in biomolecules plays a key role in its transport and distribution .

Subcellular Localization

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in catalyzing biochemical reactions within specific cellular environments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) can be synthesized through the reaction of palladium(II) chloride with N,N,N’,N’-tetramethylethylenediamine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) undergoes various types of reactions, including:

Oxidative Addition: This reaction involves the addition of a molecule to the palladium center, increasing its oxidation state.

Reductive Elimination: This reaction involves the elimination of two ligands from the palladium center, reducing its oxidation state.

Substitution Reactions: Ligands on the palladium center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halides, phosphines, and other ligands. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure the stability of the palladium complex .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition reactions can lead to the formation of palladium(IV) complexes, while reductive elimination can regenerate the palladium(II) complex .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II): Similar in structure but contains chloride ligands instead of dimethyl groups.

Dimethyl[1,2-bis(dimethylphosphino)ethane]palladium(II): Contains a different ligand, 1,2-bis(dimethylphosphino)ethane, which affects its reactivity and applications.

Uniqueness

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other palladium complexes. Its ability to undergo a variety of catalytic reactions makes it a valuable compound in both academic and industrial research .

Activité Biologique

Dimethyl(N,N,N',N'-tetramethylethylenediamine)palladium(II) (commonly referred to as Pd(TMEDA)) is a palladium complex that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : CHNPd

- Molecular Weight : 252.69 g/mol

- CAS Number : 113822-11-0

- Storage Conditions : Keep in a dark place under an inert atmosphere at 2-8°C .

Antimicrobial Activity

Research has shown that palladium complexes, including Pd(TMEDA), exhibit significant antimicrobial properties. A study highlighted the synthesis of various palladium(II) complexes and their evaluation against Gram-positive and Gram-negative bacteria, demonstrating their potential as effective antimicrobial agents. The results indicated that these complexes could inhibit bacterial growth, suggesting their application in combating antibiotic-resistant strains .

Table 1: Antimicrobial Activity of Pd(TMEDA) Complexes

Anticancer Potential

The cytotoxic effects of palladium complexes have been extensively studied, with findings indicating that Pd(TMEDA) can induce apoptosis in cancer cells. A recent investigation into the cytotoxicity of palladium(II) complexes found that they exhibited significant inhibitory effects on the growth of various human tumor cell lines, including cervical and leukemia cells .

Case Study: Cytotoxic Effects on Tumor Cell Lines

In a study focusing on three different human tumor cell lines (cervical cancer, leukemia), Pd(TMEDA) was shown to reduce cell viability significantly. The mechanism involved oxidative DNA damage and activation of apoptotic pathways, notably caspase-9-dependent apoptosis .

The biological activity of Pd(TMEDA) is attributed to its interaction with cellular components, particularly DNA. Palladium complexes can bind to DNA, leading to structural distortions that may trigger cytotoxic effects. The lipophilicity of these compounds enhances their ability to penetrate cell membranes, facilitating their biological activity .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, Pd(TMEDA) exhibits antioxidant activity. Studies have reported that palladium complexes can scavenge free radicals effectively, which contributes to their overall biological efficacy .

Table 2: Antioxidant Activity Assessment

Propriétés

IUPAC Name |

carbanide;palladium(2+);N,N,N',N'-tetramethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2CH3.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H3;/q;2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFJYGIWWVNQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].CN(C)CCN(C)C.[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333322 | |

| Record name | Palladium(2+) methanide--N~1~,N~1~,N~2~,N~2~-tetramethylethane-1,2-diamine (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113822-11-0 | |

| Record name | Palladium(2+) methanide--N~1~,N~1~,N~2~,N~2~-tetramethylethane-1,2-diamine (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.